molecular formula C12H11N3O3 B11799473 Ethyl 2-(4-hydroxypyridin-2-YL)pyrimidine-5-carboxylate

Ethyl 2-(4-hydroxypyridin-2-YL)pyrimidine-5-carboxylate

Cat. No.: B11799473
M. Wt: 245.23 g/mol
InChI Key: SUMBAIZOXXLGKQ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-hydroxypyridin-2-yl)pyrimidine-5-carboxylate is a pyrimidine derivative characterized by a pyridine ring substituted with a hydroxyl group at the 4-position and an ethoxycarbonyl group at the 5-position of the pyrimidine core. This compound’s structure combines aromatic heterocycles with polar functional groups, making it a candidate for pharmaceutical and materials science research.

Properties

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

ethyl 2-(4-oxo-1H-pyridin-2-yl)pyrimidine-5-carboxylate

InChI

InChI=1S/C12H11N3O3/c1-2-18-12(17)8-6-14-11(15-7-8)10-5-9(16)3-4-13-10/h3-7H,2H2,1H3,(H,13,16)

InChI Key

SUMBAIZOXXLGKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2=CC(=O)C=CN2

Origin of Product

United States

Preparation Methods

Step 1: Alkylation

Reagents/Conditions :

  • Substrate : 5-Bromo-2-cyanopyrimidine

  • Nucleophile : Phenylcarbinol (1.5–3.5 molar equivalents relative to bromo substrate)

  • Catalysts : Cesium carbonate (Cs₂CO₃), cuprous iodide (CuI), 1,10-phenanthroline

  • Solvent : Toluene

  • Temperature : 80–110°C

  • Time : 4–12 hours

Mechanism :
The reaction proceeds via a Ullmann-type coupling, where phenylcarbinol replaces the bromine atom at position 5 of the pyrimidine ring, yielding 5-benzyloxy-2-cyanopyrimidine. The catalyst system (CuI/1,10-phenanthroline) enhances reaction efficiency, while Cs₂CO₃ acts as a base to deprotonate phenylcarbinol.

Yield : ~90% after purification via column chromatography.

Step 2: Hydrolysis and Acidification

Reagents/Conditions :

  • Base : Sodium hydroxide (NaOH)

  • Solvent : Water

  • Temperature : 25–100°C

  • Acid : 1N HCl (pH adjustment to 3–4)

Mechanism :
The cyano group at position 2 undergoes hydrolysis to a carboxylic acid under alkaline conditions. Subsequent acidification precipitates the carboxylic acid, which can be esterified to the ethyl ester if required.

Yield : ~67% for the hydrolysis step.

Key Advantages :

  • Scalable due to minimal steps and high yields.

  • Benzyloxy group acts as a protecting group during hydrolysis.

Condensation and Cyclization with Formamide

This approach focuses on forming the pyrimidine ring via condensation reactions, followed by cyclization using formamide.

Step 1: Condensation

Reagents/Conditions :

  • Precursors : Ethyl oxalate and ethyl chloroacetate (as seen in analogous syntheses)

  • Base : Sodium ethylate in ethanol

  • Temperature : 0–5°C (initial), then room temperature

Mechanism :
Ethyl chloroacetate reacts with ethyl oxalate in the presence of sodium ethylate, forming a β-ketoester intermediate. This step aligns with methods used in synthesizing related pyrimidine derivatives.

This method targets the introduction of the hydroxypyridine group via nucleophilic aromatic substitution (SNAr).

Step 1: Halogenation

Reagents/Conditions :

  • Substrate : Ethyl 2-cyanopyrimidine-5-carboxylate

  • Halogenating Agent : Bromine or N-bromosuccinimide (NBS)

  • Solvent : Dichloromethane or acetonitrile

  • Temperature : 0–25°C

Mechanism :
Bromination at position 5 of the pyrimidine ring generates an electrophilic site for subsequent substitution.

Step 2: Substitution with Hydroxypyridine

Reagents/Conditions :

  • Nucleophile : 2-Hydroxy-4-pyridinol (or its sodium salt)

  • Catalysts : Palladium(0) or copper(I) catalysts

  • Solvent : Dimethylformamide (DMF) or dioxane

  • Temperature : 80–120°C

Mechanism :
The bromine atom is displaced by the hydroxypyridine moiety via a Suzuki-Miyaura or Ullmann-type coupling. This step introduces the 4-hydroxypyridin-2-yl group at position 2 of the pyrimidine ring.

Yield : Varies based on coupling efficiency; typically 50–75% in analogous reactions.

Key Advantages :

  • Enables regioselective introduction of the hydroxypyridine group.

  • Compatible with functional group tolerance in cross-coupling reactions.

Comparative Analysis of Methods

MethodKey StepsYield RangeScalabilityFunctional Group Tolerance
Alkylation & HydrolysisBromo → benzyloxy → COOH → ester60–90%HighModerate
Condensation/Cyclizationβ-ketoester → pyrimidine + formamide50–70%ModerateHigh
Nucleophilic SubstitutionBromo → hydroxypyridine coupling50–75%LowHigh
Reduction (LiAlH4)Thio → H reduction60–70%LowLow

Challenges and Optimization Strategies

  • Byproduct Formation :

    • Mitigation : Use pH-controlled conditions (e.g., pH 10–12) to suppress ester hydrolysis during substitution reactions.

    • Example : In hydrolysis steps, limit reaction time to avoid over-oxidation of sensitive groups.

  • Regioselectivity :

    • Solution : Employ transition-metal catalysts (e.g., Pd for Suzuki couplings) to direct substitution to the desired position.

  • Solubility Issues :

    • Strategy : Use polar aprotic solvents (DMF, dioxane) to enhance reactant solubility in coupling reactions .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group on the pyridine ring undergoes oxidation under controlled conditions. Common oxidizing agents include:

ReagentConditionsProduct FormedReference
KMnO₄ (acidic)H₂SO₄, 60–80°C2,4-diketopyridine derivative
H₂O₂/Fe³⁺ catalystAqueous ethanol, RTPyridine N-oxide intermediate

Oxidation outcomes depend on steric hindrance from the adjacent pyrimidine ring and electronic effects of the ester group.

Ester Hydrolysis

The ethyl ester moiety is susceptible to both acid- and base-catalyzed hydrolysis:

ConditionCatalystProductYield*Reference
1M HCl, reflux (6h)Acidic2-(4-hydroxypyridin-2-yl)pyrimidine-5-carboxylic acid~85%
0.5M NaOH, RT (24h)BasicSodium carboxylate salt>90%

*Reported yields are approximate due to variability in purification methods .

Nucleophilic Substitution

The pyrimidine ring undergoes substitution at the C-4 and C-6 positions:

NucleophilePositionCatalystProduct TypeKey Feature
NH₃ (g)C-4CuI, 100°C4-aminopyrimidine derivativeRetains hydroxyl group
ThiophenolC-6Pd(PPh₃)₄, DMFThioether analogEnhanced lipophilicity

Reactivity is modulated by the electron-withdrawing carboxylate group, which activates specific ring positions .

Cross-Coupling Reactions

The compound participates in palladium-mediated couplings:

Reaction TypeReagentsConditionsApplication Example
Suzuki couplingAryl boronic acid, Pd(OAc)₂DME/H₂O, 80°CBiaryl derivatives for drug discovery
Buchwald-HartwigAryl halide, XantphosToluene, 110°CN-aryl substituted analogs

These reactions exploit the halogenated intermediates (e.g., brominated at C-5 of pyrimidine) .

Complexation with Metals

The hydroxyl and pyrimidine N-atoms act as chelation sites:

Metal SaltSolventComplex StructureStability Constant (log K)
Cu(NO₃)₂MethanolOctahedral Cu(II) complex8.2 ± 0.3
FeCl₃EthanolTetrahedral Fe(III) complex6.9 ± 0.2

Complexation alters solubility and redox properties, enabling catalytic applications.

Photochemical Reactions

UV irradiation induces structural rearrangements:

λ (nm)SolventPrimary ProcessSecondary Product
254Acetonitrile[4π] ElectrocyclizationFused pyrido-pyrimidine system
365WaterOxidative dimerizationBiphenyl-linked dimer

Quantum yield studies suggest solvent-dependent excited-state behavior.

Critical Analysis of Limitations

  • Stereochemical Outcomes : Ring substitutions often produce regioisomers due to competing resonance effects .

  • Solvent Sensitivity : Hydrolysis and oxidation rates vary significantly between protic/aprotic media .

  • Thermal Stability : Decomposition occurs above 215°C, limiting high-temperature applications.

This compound’s versatility in synthetic chemistry is underscored by its participation in >15 reaction types, though precise mechanistic studies remain sparse for some pathways .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(4-hydroxypyridin-2-YL)pyrimidine-5-carboxylate is being investigated for its potential therapeutic effects, particularly in the following areas:

  • Neuroprotection : Research indicates that this compound may inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and decrease apoptosis in neuronal cells. These mechanisms suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Anti-fibrotic Properties : Studies have demonstrated that derivatives of this compound can inhibit collagen synthesis, indicating its potential use in treating fibrotic diseases. This is particularly relevant for conditions such as liver fibrosis and pulmonary fibrosis .

The biological activity of this compound has been explored through various studies:

  • Inflammation Modulation : The compound has shown promise in modulating inflammatory responses, which could be beneficial in conditions characterized by chronic inflammation .
  • Antimicrobial Activity : Similar compounds have been evaluated for their antibacterial properties against various strains of bacteria, suggesting that this compound may also exhibit antimicrobial effects .

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Condensation Reaction : Combining ethyl acetoacetate with 2-amino-pyridine to form an intermediate.
  • Cyclization : The intermediate undergoes cyclization with formamide to yield the desired pyrimidine derivative.

The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, making it a versatile intermediate in organic synthesis.

Case Study 1: Neuroprotective Effects

A study published in Frontiers in Pharmacology examined the neuroprotective effects of this compound. The researchers found that the compound significantly reduced neuronal cell death induced by oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Anti-fibrotic Activity

Research conducted by Zhang et al. (2023) highlighted the anti-fibrotic effects of derivatives of this compound on human liver fibroblasts. The study demonstrated that treatment with the compound led to a marked reduction in collagen production and improved cellular function, indicating its therapeutic potential in liver fibrosis .

Mechanism of Action

The mechanism by which Ethyl 2-(4-hydroxypyridin-2-YL)pyrimidine-5-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The hydroxyl and ester groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Ethyl 4-(Trifluoromethyl)-2-(Pyridin-2-yl)pyrimidine-5-carboxylate

  • Structure : Replaces the 4-hydroxypyridin-2-yl group with a pyridin-2-yl group and introduces a trifluoromethyl (CF₃) group at the pyrimidine 4-position.
  • Key Differences: The CF₃ group enhances lipophilicity and metabolic stability compared to the hydroxyl group, which increases polarity .
  • Synthesis : Prepared via nucleophilic substitution using ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate as a precursor .

Ethyl 2-(Benzylamino)-4-Methylpyrimidine-5-carboxylate

  • Structure: Substitutes the pyridine ring with a benzylamino group and a methyl group at the pyrimidine 4-position.
  • Methyl substitution at the 4-position reduces steric hindrance compared to bulkier groups .

Ethyl 2-(Methylthio)pyrimidine-5-carboxylate Derivatives

  • Examples: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate , ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate .
  • Key Differences: Methylthio (SCH₃) groups act as leaving groups in nucleophilic substitutions, enabling diverse functionalization . Chloro and amino substituents at the 4-position modulate electronic properties and reactivity .

Substituent Variations at the Pyrimidine 4- and 5-Positions

Ethyl 4-Methyl-2-Phenylpyrimidine-5-carboxylate

  • Structure : Features a phenyl group at the 2-position and a methyl group at the 4-position.
  • Key Differences :
    • The phenyl group increases hydrophobicity, while the methyl group simplifies synthetic routes compared to hydroxylated analogs .
    • Molecular weight (242.27 g/mol) is lower than the target compound, affecting pharmacokinetics .

Ethyl 4-[5-(Methoxymethyl)Furan-2-yl]-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-carboxylate

  • Structure : Incorporates a methoxymethylfuran moiety and a tetrahydropyrimidine core.
  • Key Differences :
    • The saturated tetrahydropyrimidine ring reduces aromaticity, altering electronic properties and solubility .
    • The furan group introduces ether functionality, differing from the pyridine hydroxyl group .

Functional Group Comparisons

Compound Name 2-Position Substituent 4-Position Substituent 5-Position Substituent Key Features
Target Compound 4-Hydroxypyridin-2-yl H Ethoxycarbonyl High polarity, H-bond donor/acceptor
Ethyl 4-(Trifluoromethyl)-2-(Pyridin-2-yl)pyrimidine-5-carboxylate Pyridin-2-yl CF₃ Ethoxycarbonyl Lipophilic, metabolically stable
Ethyl 4-Chloro-2-(Methylthio)pyrimidine-5-carboxylate Methylthio Cl Ethoxycarbonyl Reactive precursor for substitutions
Ethyl 4-Amino-2-(Methylthio)pyrimidine-5-carboxylate Methylthio NH₂ Ethoxycarbonyl Basic amino group enhances solubility

Biological Activity

Ethyl 2-(4-hydroxypyridin-2-YL)pyrimidine-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C₁₂H₁₁N₃O₃
  • Molecular Weight : Approximately 245.24 g/mol
  • Melting Point : 198-200 °C

This compound features a pyrimidine ring substituted with a hydroxypyridine group and an ethyl ester functional group, contributing to its reactivity and biological properties.

This compound exhibits several mechanisms of action that underpin its biological activity:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical cellular processes, which may lead to its antiviral and anticancer effects. For instance, it can interfere with DNA replication and protein synthesis pathways.
  • Collagen Synthesis Modulation : Research indicates that derivatives of this compound can inhibit collagen synthesis, suggesting potential applications in treating fibrotic diseases.
  • Anti-inflammatory Effects : The structure of the compound allows it to modulate inflammatory pathways, which is crucial for conditions characterized by excessive fibrosis and inflammation .

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies:

Antimicrobial Activity

Studies have highlighted the compound's potential as an antimicrobial agent, particularly against Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell walls and membrane structures, leading to cell death .

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it has shown effectiveness against ovarian carcinoma and lung adenocarcinoma cells by inducing apoptosis and inhibiting tumor growth .

Case Studies

  • Fibrosis Treatment :
    • A study explored the anti-fibrotic properties of this compound, demonstrating significant inhibition of collagen production in fibroblast cells. This suggests its potential use in treating conditions like pulmonary fibrosis.
  • Antiviral Activity :
    • Another investigation focused on the compound's ability to inhibit viral replication in cell cultures infected with specific viruses. The results indicated a dose-dependent reduction in viral load, highlighting its therapeutic potential against viral infections .

Summary of Research Findings

Study FocusKey FindingsReference
Antimicrobial ActivityEffective against various bacteria; disrupts cell walls
Anticancer PropertiesInduces apoptosis in cancer cells; inhibits tumor growth
Anti-fibrotic EffectsInhibits collagen synthesis; potential for fibrosis treatment
Antiviral EffectsReduces viral load in infected cell cultures

Q & A

Q. What are the common synthetic routes for Ethyl 2-(4-hydroxypyridin-2-YL)pyrimidine-5-carboxylate, and what factors influence yield optimization?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving pyrimidine ring formation and functionalization. Key intermediates include ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS 5909-24-0) and ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 343-67-9), which undergo nucleophilic substitution or coupling reactions with hydroxypyridine derivatives . Yield optimization hinges on:

  • Reagent stoichiometry : Excess hydroxypyridine (1.2–1.5 eq) improves substitution efficiency.
  • Catalyst selection : Pd-based catalysts enhance coupling reactions.
  • Temperature control : Reactions performed at 80–100°C minimize side-product formation .

Q. Reference Table: Reaction Conditions for Intermediate Synthesis

IntermediateCatalystTemperature (°C)Yield (%)Source
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylateNone25 (RT)78
Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylateHBTU40–4565

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

  • X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal structures. High-resolution data (d-spacing < 0.8 Å) ensures accurate bond-length and angle determination .
  • NMR spectroscopy : 1^1H and 13^13C NMR in DMSO-d6 or CDCl3 to confirm substituent integration (e.g., hydroxyl proton at δ 10–12 ppm).
  • Mass spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]+^+ expected within ±0.001 Da).

Q. How is this compound utilized in enzyme inhibition studies, particularly for kinases or acetylcholinesterase?

Methodological Answer: The pyrimidine core acts as a competitive inhibitor by mimicking ATP-binding motifs. Standard protocols include:

  • Kinase assays : Measure IC50 via ADP-Glo™ kinase assays (Promega) at 10 μM compound concentration .
  • Acetylcholinesterase (AChE) inhibition : Use Ellman’s method with DTNB (λ = 412 nm) to quantify residual enzyme activity .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the biological activity of this compound?

Methodological Answer:

  • Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., PDB ID 1ATP). Focus on hydrogen bonding with catalytic lysine residues .
  • QSAR modeling : Use descriptors like logP and polar surface area to correlate structural features with IC50 values. Validate models via leave-one-out cross-validation (R² > 0.85) .

Q. What strategies are effective in resolving contradictions in reaction yield data across different studies?

Methodological Answer: Contradictions often arise from solvent polarity or impurity profiles. Systematic approaches include:

  • Design of Experiments (DoE) : Vary solvent (DMF vs. THF), temperature, and catalyst load to identify optimal conditions .
  • HPLC/MS monitoring : Track intermediate formation (e.g., ethyl 4-amino intermediates) to pinpoint yield-limiting steps .

Q. Reference Table: Solvent Impact on Reaction Yield

SolventDielectric ConstantYield (%)Side Products (%)
DMF36.7728
THF7.55822

Q. What are the best practices for isolating and characterizing synthetic impurities or by-products?

Methodological Answer:

  • Chromatographic separation : Use reverse-phase HPLC (C18 column, 0.1% TFA in H2O/ACN gradient) with UV detection at 254 nm .
  • Structural elucidation : Combine 19^19F NMR (for trifluoromethyl impurities) and HRMS to differentiate isomers (e.g., regioisomeric pyrimidines) .

Q. How does the hydroxypyridine substituent influence the compound’s solubility and bioavailability?

Methodological Answer:

  • LogP determination : Use shake-flask method (octanol/water) to measure hydrophobicity. Hydroxyl groups reduce logP by 0.5–1.0 units, enhancing aqueous solubility .
  • Permeability assays : Perform Caco-2 cell monolayer studies to predict intestinal absorption (Papp > 1 × 106^-6 cm/s indicates good bioavailability) .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

  • Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water) for cost-effective scaling .
  • Thermal safety : Conduct DSC analysis to identify exothermic decomposition risks (>150°C requires controlled heating) .

Data Contradiction Analysis

Example Issue: Discrepancies in reported melting points (e.g., 166–169°C vs. 177–178°C for similar esters).
Resolution:

  • Verify purity via DSC (≥95% by area normalization in HPLC).
  • Consider polymorphic forms using PXRD; annealing at 120°C for 2 hours may stabilize a single crystal phase .

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